REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][CH:7]([NH:15]C(=O)OC(C)(C)C)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=O>>[NH2:15][CH:7]([C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)[CH2:6][CH2:5][NH:4][C:1](=[O:3])[CH3:2]
|
Name
|
tert-Butyl 3-acetamido-1-(4-chlorophenyl)propylcarbamate
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O
|
Name
|
Intermediate 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by ion exchange chromatography
|
Type
|
WASH
|
Details
|
The desired product was eluted from the column
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CCNC(C)=O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: PERCENTYIELD | 39.6% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |